Cas no 344413-82-7 ((S)-3-(Dibenzylamino)-2-fluoropropan-1-ol)
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol
- (2S)-3-(dibenzylamino)-2-fluoro-1-propanol
- (2S)-3-(DIBENZYLAMINO)-2-FLUOROPROPAN-1-OL
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- Inchi: 1S/C17H20FNO/c18-17(14-20)13-19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2/t17-/m0/s1
- InChI Key: KPELUVFYFBYKOB-KRWDZBQOSA-N
- SMILES: F[C@H](CO)CN(CC1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 229
- XLogP3: 3
- Topological Polar Surface Area: 23.5
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019141093-1g |
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol |
344413-82-7 | 95% | 1g |
$404.00 | 2023-09-02 | |
| Alichem | A019141093-5g |
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol |
344413-82-7 | 95% | 5g |
$1174.67 | 2023-09-02 | |
| abcr | AB462288-250mg |
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol; . |
344413-82-7 | 250mg |
€285.40 | 2025-02-16 | ||
| abcr | AB462288-1g |
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol; . |
344413-82-7 | 1g |
€520.80 | 2025-02-16 | ||
| abcr | AB462288-5g |
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol; . |
344413-82-7 | 5g |
€1462.30 | 2025-02-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110566-1g |
(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol |
344413-82-7 | 95+% | 1g |
¥1788.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110566-5g |
(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol |
344413-82-7 | 95+% | 5g |
¥5369.00 | 2024-05-17 | |
| Crysdot LLC | CD12081107-1g |
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol |
344413-82-7 | 95+% | 1g |
$380 | 2024-07-24 | |
| Crysdot LLC | CD12081107-5g |
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol |
344413-82-7 | 95+% | 5g |
$1141 | 2024-07-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_505983-250mg |
(S)-3-(DIBENZYLAMINO)-2-FLUOROPROPAN-1-OL |
344413-82-7 | nan | 250mg |
¥2728.00 | 2025-04-15 |
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol Suppliers
(S)-3-(Dibenzylamino)-2-fluoropropan-1-ol Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol
Compound CAS No 344413-82-7: (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol
The compound (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol, identified by the CAS registry number 344413-82-7, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of fluorinated alcohols, featuring a chiral center at the second carbon atom, which imparts its (S) configuration. The presence of a dibenzylamino group and a fluorine atom in its structure makes it a unique molecule with diverse applications.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The dibenzylamino group in this compound is known to exhibit interesting biological activities, including antioxidant and anti-inflammatory effects. Additionally, the fluorine atom at the second position of the propane chain contributes to the molecule's electronic properties, making it a valuable substrate for further functionalization in organic synthesis.
The synthesis of (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol involves multi-step reactions, often utilizing chiral resolution techniques to achieve the desired stereochemistry. Researchers have explored various methodologies, including asymmetric catalysis and enantioselective reductions, to efficiently produce this compound in high enantiomeric excess. These advancements have not only improved the yield but also reduced the environmental footprint of its production process.
In terms of applications, this compound has shown promise in the field of medicinal chemistry as a potential lead molecule for developing novel therapeutics. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in drug design. Recent studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression, highlighting its role in oncology research.
Beyond pharmacology, (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol has also found applications in materials science. Its chiral nature makes it an attractive candidate for constructing asymmetric materials, such as liquid crystals and chiral catalysts. The integration of this compound into polymer systems has been explored to develop advanced materials with tailored optical and mechanical properties.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial for sustainable chemical practices. Recent research has focused on evaluating its biodegradability under various conditions, providing insights into its environmental fate and potential risks. These studies emphasize the importance of responsible use and disposal to minimize adverse effects on ecosystems.
In conclusion, (S)-3-(Dibenzylamino)-2-fluoropropan-1-ol (CAS No 344413-82-7) stands out as a versatile compound with multifaceted applications across chemistry and biology. Its unique structure, combined with advancements in synthetic methodologies and biological studies, positions it as a key player in both academic research and industrial applications. As ongoing investigations continue to uncover its full potential, this compound is poised to make significant contributions to scientific progress and innovation.
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